5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains both an oxazole ring and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxypropan-2-yl group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-2-methylpropan-1-ol with hydroxylamine to form the oxime, which is then cyclized to form the oxazole ring. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxamide group yields an amine.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropan-2-yl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyethyl)-1,2-oxazole-3-carboxamide
- 5-(2-Hydroxypropyl)-1,2-oxazole-3-carboxamide
- 5-(2-Hydroxybutyl)-1,2-oxazole-3-carboxamide
Uniqueness
5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the hydroxypropan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Biological Activity
5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features an oxazole ring, which is known for its biological activity. The presence of the hydroxypropan-2-yl group enhances the compound's binding affinity to biological targets. The synthesis typically involves multi-step organic reactions where the oxazole framework is constructed followed by the introduction of the carboxamide and hydroxy groups.
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymatic Activity : The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.
- Disruption of Cellular Processes : By binding to specific molecular targets within cells, this compound may disrupt critical cellular pathways involved in disease progression.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancerous cells.
- Inhibition of Tumor Growth : In vivo models have shown a reduction in tumor size when treated with this compound, suggesting a potential role as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potential of this compound:
-
Antimicrobial Efficacy : A study demonstrated that the compound inhibited growth in several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Anticancer Activity : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Treatment Group Tumor Volume (mm³) Control 150 Compound Treatment 75
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate oral bioavailability and low clearance rates in animal models. Toxicological assessments show no significant adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,11)5-3-4(6(8)10)9-12-5/h3,11H,1-2H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGUTDHDLJROSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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